Cas no 1013647-47-6 (2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde)
2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde
- 2-Chloro-6-[4-(trifluoromethyl)phenyl]nicotinaldehyde
- 2-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde
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- Inchi: 1S/C13H7ClF3NO/c14-12-9(7-19)3-6-11(18-12)8-1-4-10(5-2-8)13(15,16)17/h1-7H
- InChI Key: RKWKHTAYUAHKQL-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)C=CC(C2C=CC(C(F)(F)F)=CC=2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 316
- XLogP3: 3.8
- Topological Polar Surface Area: 30
2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013009409-250mg |
2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde |
1013647-47-6 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A013009409-500mg |
2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde |
1013647-47-6 | 97% | 500mg |
$798.70 | 2023-09-04 | |
| Alichem | A013009409-1g |
2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde |
1013647-47-6 | 97% | 1g |
$1475.10 | 2023-09-04 |
2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde
Introduction to 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde (CAS No. 1013647-47-6)
2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1013647-47-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nicotinaldehyde derivatives, characterized by its unique structural features that include a chloro substituent at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring. Such structural motifs are often engineered to enhance binding affinity, metabolic stability, and overall pharmacological activity, making this compound a promising candidate for further exploration in drug discovery and development.
The presence of a chloro group in the molecule imparts electrophilic characteristics, facilitating various nucleophilic substitution reactions that are pivotal in synthetic chemistry. Concurrently, the trifluoromethyl group, a well-documented pharmacophore, contributes to lipophilicity and resistance to metabolic degradation, thereby extending the biological half-life of potential drug candidates. The aldehyde functionality at the 3-position of the pyridine ring serves as a versatile handle for further derivatization, enabling the construction of more complex molecular architectures through condensation reactions or oxidation processes.
In recent years, there has been a surge in research focused on nicotinaldehyde derivatives due to their reported biological activities. For instance, studies have highlighted their potential as intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The specific arrangement of substituents in 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde suggests that it may exhibit inhibitory effects on certain enzymes by mimicking natural substrates or competing with endogenous ligands for binding sites. This hypothesis is supported by computational modeling studies that predict favorable interactions between this compound and target proteins.
Moreover, the trifluoromethyl group is particularly noteworthy for its ability to modulate electronic properties and steric hindrance around the reactive site. This feature has been leveraged in designing molecules with enhanced binding affinities for receptors such as G protein-coupled receptors (GPCRs) and nuclear hormone receptors (NHRs). Preliminary experimental data indicate that derivatives of this compound may serve as potent tools for probing receptor mechanisms and developing novel therapeutic strategies against neurological disorders and metabolic diseases.
The synthetic utility of 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde has also been explored in multi-step organic transformations. Researchers have demonstrated its role as a precursor in constructing heterocyclic scaffolds through cyclization reactions or cross-coupling processes. The chloro substituent allows for palladium-catalyzed coupling with aryl halides or boronic acids, while the aldehyde group can be reduced to an alcohol or further oxidized to an acid derivative. Such versatility makes this compound an invaluable building block for medicinal chemists aiming to generate libraries of diverse compounds for high-throughput screening.
Advances in synthetic methodologies have further refined approaches to accessing 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde with high yield and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and flow chemistry have enabled efficient construction of its core structure. These innovations not only streamline production but also allow for rapid modifications of substituents, facilitating rapid optimization cycles during drug discovery campaigns.
The pharmacokinetic profile of compounds like 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde is another critical area of investigation. The combination of lipophilic and polar functional groups suggests balanced solubility properties, which are essential for oral bioavailability. Computational pharmacokinetic modeling has been employed to predict absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles before experimental validation. Such predictive tools aid in rationalizing structural modifications aimed at improving drug-like properties.
In conclusion, 2-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinaldehyde (CAS No. 1013647-47-6) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique substitution pattern offers opportunities for designing molecules with tailored biological activities, while its synthetic accessibility underscores its utility as an intermediate in drug development pipelines. Ongoing studies continue to uncover new applications for this compound and its derivatives, reinforcing its importance as a cornerstone in modern medicinal chemistry.
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